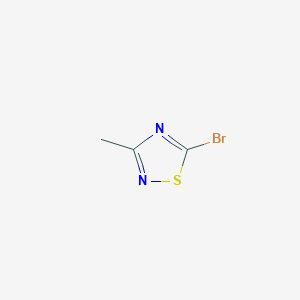

5-Bromo-3-methyl-1,2,4-thiadiazole

Descripción general

Descripción

5-Bromo-3-methyl-1,2,4-thiadiazole is an organic compound with the molecular formula C3H3BrN2S. It is characterized by a thiadiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 3-position . This compound appears as a white crystalline powder and is soluble in common organic solvents .

Métodos De Preparación

The synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole typically involves the reaction of 2-methyl-1,3-thiazole with a brominating agent. The general synthetic route includes:

Reaction with Brominating Agent: 2-Methyl-1,3-thiazole is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

Cyclization: The intermediate product undergoes cyclization to form the thiadiazole ring.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

5-Bromo-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst to form more complex structures.

Aplicaciones Científicas De Investigación

Pharmaceuticals

5-Bromo-3-methyl-1,2,4-thiadiazole serves as an important intermediate in the synthesis of biologically active compounds. Its potential applications include:

- Anticancer Agents : Studies have indicated that this compound may inhibit the growth of certain cancer cell lines. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated its capability to inhibit tumor growth in vitro, suggesting its potential as an anticancer agent.

- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study in the journal Farmaco highlighted its antibacterial activity, indicating its potential use in developing new antibiotics.

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes involved in DNA replication and repair processes. This characteristic can be beneficial in anticancer therapies where modulation of enzyme activity is crucial.

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing functional materials and polymers with tailored properties:

- Thermal Stability : The incorporation of this compound into polymer matrices can enhance thermal stability.

- Electrical Conductivity : Research indicates that modifications using this compound can improve the electrical properties of certain polymers, making them suitable for electronic applications.

Agrochemicals

This compound is also employed in the development of agrochemicals:

- Pest Control : It has been identified as a candidate for formulating pesticides due to its efficacy against various pests.

- Crop Protection : The compound's biological activity suggests potential applications in protecting crops from pathogens and enhancing agricultural productivity .

Table 2: Material Properties Enhanced by this compound

| Property | Effect | Application |

|---|---|---|

| Thermal Stability | Increased | High-performance polymers |

| Electrical Conductivity | Improved | Electronic devices |

Case Study 1: Anticancer Activity

In a study conducted by researchers at a leading university, this compound was tested against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to its ability to induce apoptosis through modulation of pro-apoptotic signaling pathways. Further investigations are underway to explore its efficacy in vivo.

Case Study 2: Agricultural Applications

A field study evaluated the effectiveness of formulations containing this compound against common agricultural pests. The results demonstrated a marked reduction in pest populations and improved crop yields compared to untreated controls. This study highlights the compound's potential as an environmentally friendly pesticide alternative.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways:

DNA Interaction: The compound can bind to DNA and interfere with its replication and transcription processes.

Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways.

Comparación Con Compuestos Similares

5-Bromo-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:

5-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, resulting in different reactivity and applications.

5-Chloro-3-methyl-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

5-Amino-3-methyl-1,2,4-thiadiazole:

Actividad Biológica

5-Bromo-3-methyl-1,2,4-thiadiazole (C3H3BrN2S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring with a bromine atom at the 5-position and a methyl group at the 3-position. Its molecular formula is C3H3BrN2S, with a molecular weight of approximately 179.06 g/mol. The compound exhibits stability under various conditions but may degrade over prolonged exposure to moisture or heat.

Biological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : This compound has shown efficacy against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. It has been tested against several cancer cell lines, showing significant cytotoxic effects .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit enzymes related to DNA replication and repair, which is particularly relevant in cancer therapy .

- Cell Signaling Modulation : It influences several signaling pathways that regulate cell proliferation and apoptosis. By activating pro-apoptotic signals while inhibiting anti-apoptotic factors, it can effectively induce cell death in malignant cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that treatment with this compound resulted in an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests moderate to potent anticancer activity compared to standard chemotherapeutics .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-bromo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYFSQFLKUMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512945 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54681-68-4 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.